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Compound of Interest

Compound Name: BUR1

Cat. No.: B15542163 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for performing a Chromatin

Immunoprecipitation (ChIP) assay to study the genome-wide localization of the BUR1 protein

kinase in Saccharomyces cerevisiae. BUR1 is a key regulator of transcription elongation, and

understanding its binding patterns is crucial for elucidating gene regulation mechanisms.[1]

Introduction
The BUR1 kinase, in conjunction with its cyclin partner Bur2, plays a critical role in the

regulation of transcription elongation by RNA Polymerase II in yeast.[1] It is functionally related

to mammalian Cdk9. Chromatin Immunoprecipitation (ChIP) is a powerful technique used to

map the in vivo binding sites of DNA-associated proteins. This protocol has been optimized for

the study of BUR1 in Saccharomyces cerevisiae. The successful execution of this protocol will

enable researchers to identify the specific genomic loci where BUR1 is enriched, providing

insights into its regulatory functions.

Key Principles of the ChIP Assay
The ChIP assay is a multi-step process that begins with the cross-linking of proteins to DNA

within intact cells.[2] The chromatin is then extracted and sheared into smaller fragments. An

antibody specific to the protein of interest, in this case BUR1, is used to immunoprecipitate the

protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the
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DNA is purified. The enriched DNA fragments can then be analyzed by quantitative PCR

(qPCR) or high-throughput sequencing (ChIP-seq) to identify the genomic regions bound by

the target protein.[2]

Experimental Protocols
This protocol is adapted from established yeast ChIP methodologies and optimized for the

analysis of BUR1.

Materials and Reagents
Saccharomyces cerevisiae strain expressing epitope-tagged BUR1 (e.g., HA-tagged)

Yeast extract-peptone-dextrose (YPD) medium

Formaldehyde (37% solution)

Glycine (2.5 M)

Lysis Buffer

IP Dilution Buffer

Wash Buffer 1

Wash Buffer 2

TE Buffer

Elution Buffer

Proteinase K

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

Ethanol (100% and 70%)

Anti-epitope tag antibody (e.g., anti-HA)
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Protein A/G magnetic beads

Zirconium beads (0.5 mm)

Step-by-Step Experimental Protocol
1. Cell Culture and Cross-linking

Inoculate 50 mL of YPD medium with a single colony of the yeast strain expressing tagged-

BUR1. Grow overnight at 30°C with shaking.

The next morning, dilute the overnight culture into 1 L of fresh YPD to an OD600 of ~0.2 and

grow to mid-log phase (OD600 of 0.6-0.8).[3]

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for

15 minutes at room temperature with gentle shaking.[4]

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Incubate for 5 minutes at room temperature with gentle shaking.[4]

Harvest the cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

Wash the cell pellet twice with 25 mL of ice-cold 1x PBS.

2. Cell Lysis and Chromatin Shearing

Resuspend the cell pellet in 1 mL of Lysis Buffer supplemented with protease inhibitors.

Transfer the cell suspension to a 2 mL screw-cap tube containing an equal volume of

zirconium beads.

Lyse the cells by bead beating for a total of 5 cycles of 1 minute on and 1 minute on ice.

Transfer the lysate to a new microfuge tube and centrifuge at 13,000 x g for 10 minutes at

4°C to pellet the cell debris.

Carefully transfer the supernatant (chromatin) to a new tube.
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Shear the chromatin to an average size of 200-500 bp using sonication. The optimal

sonication conditions should be determined empirically for each specific setup.

3. Immunoprecipitation

Take a 50 µL aliquot of the sheared chromatin as the "input" control and store at -20°C.

Dilute the remaining chromatin 1:10 with IP Dilution Buffer.

Add 2-5 µg of anti-epitope tag antibody to the diluted chromatin and incubate overnight at

4°C with rotation.

The next day, add 30 µL of pre-washed Protein A/G magnetic beads and incubate for 2 hours

at 4°C with rotation.

Collect the beads using a magnetic stand and discard the supernatant.

4. Washes

Wash the beads sequentially with 1 mL of the following buffers, incubating for 5 minutes with

rotation for each wash:

Wash Buffer 1 (twice)

Wash Buffer 2 (twice)

TE Buffer (once)

5. Elution and Reverse Cross-linking

Elute the protein-DNA complexes from the beads by adding 250 µL of Elution Buffer and

incubating at 65°C for 15 minutes with vortexing every 2-3 minutes.

Separate the beads on a magnetic stand and transfer the supernatant to a new tube.

Repeat the elution step and pool the supernatants.
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To both the eluted samples and the input control, add NaCl to a final concentration of 200

mM and incubate at 65°C overnight to reverse the cross-links.

6. DNA Purification

Add Proteinase K to each sample and incubate at 45°C for 2 hours.

Purify the DNA using phenol:chloroform:isoamyl alcohol extraction followed by ethanol

precipitation.

Wash the DNA pellet with 70% ethanol and resuspend in 30-50 µL of TE buffer or nuclease-

free water.

7. Analysis

The purified DNA can be analyzed by qPCR using primers specific to target gene regions or by

preparing libraries for ChIP-seq analysis.

Data Presentation
Table 1: Quantitative Parameters for BUR1 ChIP Assay
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Parameter
Recommended
Range/Value

Notes

Cell Culture

Starting Cell Number 1-5 x 10^8 cells Per immunoprecipitation

OD600 at Harvest 0.6 - 0.8 Mid-log phase growth[3]

Cross-linking

Formaldehyde Concentration 1% (final) Can be optimized (0.5-2%)

Cross-linking Time 15 minutes
Longer times can increase

background

Chromatin Shearing

Target Fragment Size 200 - 500 bp
Verify by agarose gel

electrophoresis

Immunoprecipitation

Antibody Amount 2 - 5 µg
Should be optimized for each

antibody lot

Chromatin per IP 50 - 100 µg

DNA Yield

Expected IP DNA Yield 1 - 10 ng
Highly dependent on BUR1

abundance at the target locus

Expected Input DNA Yield 500 - 2000 ng

Visualizations
Signaling Pathway and Experimental Workflow
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Transcription Elongation

Regulation

RNA Polymerase II

DNA Template Nascent RNA

Transcription

BUR1-Bur2 Complex

Phosphorylation & Recruitment

Histone Modifications

Regulates

Other Elongation Factors

Associates with
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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